4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWDLCVJEAGMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products:
Scientific Research Applications
Pharmaceutical Development
Drug Synthesis and Mechanisms of Action
4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to target specific biological pathways, enhancing drug efficacy against diseases such as cancer and inflammation.
- Targeted Biological Activities : Similar compounds have demonstrated a broad range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antidiabetic properties .
Case Studies
Recent studies have highlighted the compound's role in developing new anti-cancer agents. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis .
Agricultural Chemistry
Herbicides and Fungicides
The compound is also significant in agricultural applications, particularly in the development of herbicides and fungicides. Its effectiveness in controlling unwanted plant growth contributes to improved crop yields.
- Mechanism : The bromo group enhances the herbicidal activity by disrupting specific biochemical pathways in target plants, thereby preventing their growth without harming non-target species .
Material Science
Advanced Materials Development
In material science, this compound is explored for formulating advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors.
- Applications : Researchers are investigating its use in creating coatings that can withstand harsh conditions while maintaining their structural integrity .
Biochemical Research
Enzyme Interactions and Metabolic Pathways
The compound plays a vital role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biological processes.
- Biochemical Properties : It has been shown to interact with various enzymes, influencing their activity and function. This interaction can lead to significant changes in cellular metabolism and energy production .
Data Table: Comparison of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for cancer and inflammation | Enhanced efficacy targeting specific pathways |
| Agricultural Chemistry | Development of herbicides and fungicides | Improved crop yields through effective control |
| Material Science | Formulation of advanced materials | Increased durability and environmental resistance |
| Biochemical Research | Study of enzyme interactions | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme and preventing its normal function . The presence of the bromine atom and the propyl group enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at the 1-Position
(a) 4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole
- CAS No.: 51108-52-2
- Formula : C₈H₁₃BrN₂ (same as target compound)
- Structural Difference : The 1-position substituent is isopropyl (branched) instead of propyl (linear).
(b) 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole
- CAS No.: 1248177-27-6
- Formula : C₉H₁₅BrN₂O
- Structural Difference : A methoxy group is introduced into the propyl chain.
- Impact :
Functional Group Modifications on the Pyrazole Core
(a) 4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide
- Source :
- Formula : C₂₅H₂₄BrClN₄O₃S
- Key Differences :
- A sulfonamide group is attached to the benzene ring.
- Additional substituents include a 4-chlorophenyl group and an indole-derived moiety.
- Synthesis Complexity: Multi-step synthesis required (82.4% yield reported) .
(b) 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
Comparison of Physical and Chemical Properties
Biological Activity
4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. Its unique structural configuration, featuring a bromine atom at the 4-position and two methyl groups at the 3 and 5 positions, along with a propyl group at the 1-position, contributes to its chemical reactivity and biological properties.
- Molecular Formula : C8H13BrN2
- Molecular Weight : Approximately 215.08 g/mol
Biological Activity Overview
The biological activities of this compound have been studied extensively, revealing several key pharmacological properties:
Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various strains of bacteria and fungi. Its mechanism of action appears to involve interference with cellular processes, leading to cell death or inhibition of growth.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that it may modulate enzyme activity through competitive inhibition, thereby affecting biochemical pathways crucial for cellular function.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may act as a chemotherapeutic agent. The exact mechanism remains under investigation but may involve the modulation of signaling pathways associated with cell survival and proliferation.
Research Findings and Case Studies
A variety of studies have contributed to understanding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .
Case Study: Enzyme Interaction
A biochemical assay evaluated the effect of this compound on cytochrome P450 enzymes. The compound displayed competitive inhibition characteristics, suggesting that it could be used to study metabolic pathways in drug metabolism .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Target Interactions : The bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites on enzymes and receptors.
- Biochemical Pathways : It has been reported to inhibit oxidative phosphorylation and ATP exchange reactions, which are critical for energy metabolism in cells .
Q & A
Basic: What are the common synthetic routes for 4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-bromopropane. Key steps include:
- Nucleophilic substitution : Reacting the pyrazole with 1-bromopropane in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
- Catalysis : Adding a base like K₂CO₃ or NaH to deprotonate the pyrazole nitrogen and enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.
Optimization : Adjusting solvent polarity, temperature, and stoichiometry (e.g., excess alkylating agent) can increase yields (reported 65–80% ). Monitoring by TLC or HPLC ensures reaction completion .
Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) is critical:
- Data collection : Use high-resolution synchrotron radiation for small crystals (<0.1 mm) to resolve electron density ambiguities near bromine atoms .
- Refinement : Apply anisotropic displacement parameters for Br and methyl groups. Address disorder in the propyl chain via PART instructions in SHELXL .
- Validation : Cross-check with NMR (¹H/¹³C) and DFT-calculated geometries to resolve discrepancies in bond lengths/angles .
Basic: What analytical techniques validate the purity and stability of this compound?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~1.68 minutes under QC-SMD-TFA05 conditions .
- NMR : Confirm absence of impurities via ¹H NMR (δ 1.35 ppm for propyl CH₃, δ 2.25 ppm for methyl groups) .
- Mass spectrometry : ESI-MS m/z 231.05 [M+H]⁺ confirms molecular weight .
- Stability testing : Store under inert gas at –20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : The 3,5-dimethyl groups hinder electrophilic substitution at C4 but favor Suzuki-Miyaura couplings at the bromine site .
- Electronic effects : The electron-withdrawing bromine enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), enabling aryl boronate couplings at room temperature .
- Side reactions : Competing dehalogenation can occur under strong reducing conditions; mitigate using lower temperatures (<50°C) and controlled stoichiometry .
Basic: What biological screening models are used to evaluate this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values typically >50 µM, suggesting low baseline toxicity .
Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces; the C4 bromine directs electrophiles to the less hindered C2 position .
- NBO analysis : Quantify hyperconjugative interactions stabilizing transition states; σ(C-Br) → σ*(C-N) delocalization energy (~8 kcal/mol) explains preferential reactivity .
- MD simulations : Simulate solvent effects (e.g., DCM vs. THF) to predict solvent-dependent regioselectivity .
Basic: How are contradictions in reported synthetic yields resolved for this compound derivatives?
Methodological Answer:
- Reproducibility checks : Verify moisture-sensitive steps (e.g., alkylation) using Schlenk techniques .
- Byproduct analysis : Identify side products (e.g., dehalogenated species) via LC-MS and adjust reaction time/temperature .
- Statistical DoE : Apply factorial design to optimize variables (solvent, catalyst loading) and identify critical factors .
Advanced: What mechanistic insights explain the compound’s role in catalytic C–H functionalization?
Methodological Answer:
- Directing group effect : The pyrazole nitrogen coordinates to transition metals (e.g., Ru, Pd), enabling ortho-C–H activation in arene substrates .
- Transient directing groups : Use this compound as a removable ligand to stabilize metallacycle intermediates .
- Kinetic studies : Monitor reaction progress via in situ IR; rate-determining step involves oxidative addition (k = 0.15 min⁻¹ at 80°C) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat; use in a fume hood due to volatility (predicted bp 301°C ).
- Spill management : Neutralize with activated carbon; avoid aqueous wash (potential hydrolysis to HBr) .
- Waste disposal : Collect in halogenated waste containers; incinerate at >1200°C to prevent brominated dioxin formation .
Advanced: How does isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways of this compound?
Methodological Answer:
- Synthesis of labeled analogs : Introduce ¹³C at the propyl chain via [¹³C]-1-bromopropane alkylation .
- LC-MS/MS tracing : Monitor metabolites in hepatocyte incubations; major Phase I pathways include oxidative debromination (m/z shift +16) .
- Kinetic isotope effects : Compare kₕ/k_D in CYP450 assays to identify rate-limiting steps (e.g., C–Br cleavage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
